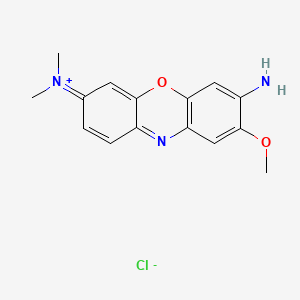
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride
Description
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride is a chemical compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of a phenoxazin-5-ium core, which is substituted with amino, dimethylamino, and methoxy groups. The chloride ion serves as the counterion, balancing the positive charge on the phenoxazin-5-ium moiety.
Propriétés
Numéro CAS |
67846-56-4 |
|---|---|
Formule moléculaire |
C15H16ClN3O2 |
Poids moléculaire |
305.76 g/mol |
Nom IUPAC |
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride |
InChI |
InChI=1S/C15H15N3O2.ClH/c1-18(2)9-4-5-11-14(6-9)20-15-7-10(16)13(19-3)8-12(15)17-11;/h4-8,16H,1-3H3;1H |
Clé InChI |
RBEVNYJLJHARBT-UHFFFAOYSA-N |
SMILES |
C[N+](=C1C=CC2=NC3=C(C=C(C(=C3)OC)N)OC2=C1)C.[Cl-] |
SMILES canonique |
C[N+](=C1C=CC2=NC3=C(C=C(C(=C3)OC)N)OC2=C1)C.[Cl-] |
Autres numéros CAS |
67846-56-4 |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride typically involves the following steps:
Formation of the Phenoxazin-5-ium Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phenoxazin-5-ium structure.
Substitution Reactions: The amino, dimethylamino, and methoxy groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to ensure selective substitution at the desired positions.
Formation of the Chloride Salt: The final step involves the addition of hydrochloric acid to form the chloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization and substitution reactions efficiently.
Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like NMR spectroscopy, mass spectrometry, and HPLC are used to ensure the quality and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can convert the compound to its reduced forms, affecting its reactivity and stability.
Substitution: The amino, dimethylamino, and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.
Catalysts: Catalysts such as palladium, platinum, and other transition metals are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenoxazin-5-ium derivatives, while substitution reactions can produce a variety of substituted phenoxazin-5-ium compounds.
Applications De Recherche Scientifique
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids, proteins, and other biomolecules, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenoxazin-5-ium, 3-amino-7-(diethylamino)-2-methyl-, trichlorozincate (1:1)
- Phenoxazin-5-ium, 3-amino-7-(dimethylamino)-2,8-dimethyl-, chloride (1:1)
Uniqueness
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity, stability, and interactions with other molecules, making it valuable for various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


